molecular formula C10H13N5O B3353615 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- CAS No. 55635-83-1

1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-

Cat. No.: B3353615
CAS No.: 55635-83-1
M. Wt: 219.24 g/mol
InChI Key: CLRHLXOEUKQYBI-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- is a heterocyclic compound that features an imidazo-pyrazine core structure with a morpholinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2,3-diamine with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imidazo-pyrazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazo-pyrazine derivatives.

    Substitution: Formation of substituted imidazo-pyrazine derivatives with various functional groups.

Scientific Research Applications

1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

    Imidazo(4,5-b)pyridine: Shares a similar core structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo(4,5-c)pyridine: Another related compound with a different ring fusion pattern.

    Imidazo(1,2-a)pyrazine: Features a different substitution pattern on the imidazo-pyrazine core.

Uniqueness: 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- is unique due to its specific substitution pattern and the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1H-imidazo[4,5-b]pyrazin-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-12-10-9(11-1)13-8(14-10)7-15-3-5-16-6-4-15/h1-2H,3-7H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRHLXOEUKQYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=NC=CN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204171
Record name 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55635-83-1
Record name 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055635831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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